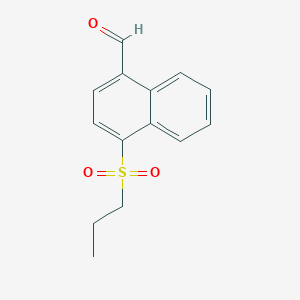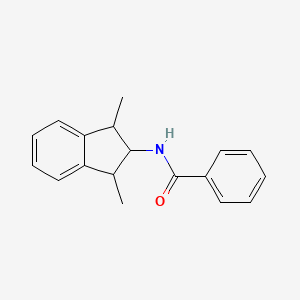
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique est un composé organique complexe qui appartient à la classe des pyridines fluorées. Ce composé se caractérise par la présence d’un atome de fluor, d’un groupe méthyle et d’un groupe acide carboxylique attaché à un cycle dihydropyridine. La structure unique de ce composé le rend d’un intérêt significatif dans divers domaines de la recherche scientifique, y compris la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse de l’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique implique plusieurs étapes. Une méthode courante comprend la réaction de l’acide 4-fluoro-2-méthylphénylboronique avec un précurseur dihydropyridine approprié dans des conditions spécifiques. La réaction nécessite généralement l’utilisation d’un catalyseur au palladium et d’une base, telle que l’hydroxyde de sodium, dans un solvant organique comme le chloroforme ou le DMSO . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : L’atome de fluor dans le composé peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. .
Applications de la recherche scientifique
L’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les enzymes et les processus cellulaires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les infections microbiennes
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. L’atome de fluor dans le composé améliore son affinité de liaison à certaines enzymes et à certains récepteurs, conduisant à une modulation de leur activité. Le composé peut également interférer avec les voies de signalisation cellulaire, entraînant divers effets biologiques .
Comparaison Avec Des Composés Similaires
L’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique peut être comparé à d’autres pyridines fluorées et dérivés de dihydropyridine. Des composés similaires comprennent :
- Acide 2-fluoro-4-méthylphénylboronique
- Acide 4-fluoro-2-méthylbenzèneboronique
- Benzoate de méthyle 3-fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)
- (2-Méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)(pyrrolidin-1-yl)méthanone
La singularité de l’acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxo-1,2-dihydropyridine-3-carboxylique réside dans son schéma de substitution spécifique et la présence à la fois de fluor et de groupes acide carboxylique, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1195782-67-2 |
|---|---|
Formule moléculaire |
C14H12FNO3 |
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylphenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-8-5-6-16(13(17)12(8)14(18)19)11-4-3-10(15)7-9(11)2/h3-7H,1-2H3,(H,18,19) |
Clé InChI |
SRLQUISUEUWYAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1)C2=C(C=C(C=C2)F)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)

![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)


![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)



![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)

